N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
This compound is a thieno[3,2-d]pyrimidin derivative characterized by a bicyclic core structure comprising fused thiophene and pyrimidine rings. Key structural features include:
- A 2-chlorobenzyl substituent at the N-position of the propanamide side chain.
- A 2-ethylphenyl group linked via an amino-oxoethyl moiety to the thienopyrimidin core.
The thienopyrimidin scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The substitution pattern (e.g., chloro, ethyl, and oxo groups) likely modulates solubility, bioavailability, and target binding affinity.
Propriétés
Numéro CAS |
895651-48-6 |
|---|---|
Formule moléculaire |
C26H25ClN4O4S |
Poids moléculaire |
525.02 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-2-17-7-4-6-10-20(17)29-23(33)16-31-21-12-14-36-24(21)25(34)30(26(31)35)13-11-22(32)28-15-18-8-3-5-9-19(18)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33) |
Clé InChI |
YVAQYDJOSJCXCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thieno[3,2-d]pyrimidin core distinguishes this compound from analogs with related bicyclic systems:
Substituent Analysis
Substituents critically influence pharmacological profiles:
Key Insight : The 2-ethylphenyl group in the target compound introduces steric bulk, which may limit off-target interactions but reduce solubility compared to smaller substituents (e.g., methyl or fluorine) .
QSAR Considerations
QSAR models emphasize the importance of backbone homogeneity for accurate predictions . The thienopyrimidin backbone’s sulfur atom and conjugated π-system distinguish it from pyrido or pyrazolo analogs, necessitating separate QSAR parameterization for:
- Electronic effects : Sulfur’s polarizability vs. nitrogen’s electronegativity.
- Steric parameters : Propanamide chain length vs. shorter acetamide groups .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but may degrade sensitive groups . | |
| Solvent Choice | DMF (polar aprotic) | Enhances nucleophilicity; avoids side reactions in DCM . | |
| Reaction Time | 6–24 hours | Prolonged times improve conversion but risk decomposition . |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and confirm absence of unreacted intermediates. For example, the 2-ethylphenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 529.12 for [M+H]+) and detects isotopic patterns consistent with chlorine .
Advanced: How can molecular docking studies guide the prediction of biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural analogs showing inhibitory activity .
- Docking Workflow :
- Protein Preparation : Retrieve target PDB files (e.g., 1M17 for EGFR) and remove water molecules.
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Grid Generation : Focus on ATP-binding pockets (grid size: 60 × 60 × 60 Å).
- Scoring : Use AutoDock Vina; binding energies < −7.0 kcal/mol suggest strong interactions .
- Validation : Compare with known inhibitors (e.g., Erlotinib for EGFR) to assess pose similarity .
Advanced: How should researchers address contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable Identification : Use Design of Experiments (DoE) to test factors like solvent purity, catalyst loading, and moisture levels. For example, a 2^3 factorial design can isolate critical variables .
- Case Study : reports 65% yield in DMF, while achieves 78% in DCM. DoE analysis revealed DCM’s lower polarity reduces byproduct formation in moisture-sensitive steps .
- Mitigation Strategies :
- Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions.
- Pre-activate catalysts (e.g., EDC/HOBt for amide coupling) to improve efficiency .
Advanced: What methodologies are recommended for optimizing reaction conditions to enhance scalability?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce reaction times (e.g., 30 minutes vs. 24 hours in batch) .
- Solvent Screening : Test alternative solvents (e.g., acetonitrile for DMF) to improve environmental compatibility and ease of removal .
- Catalyst Optimization : Immobilize catalysts (e.g., polymer-supported Pd) for reuse and cost reduction.
Q. Table: Comparative Reaction Optimization
| Condition | Batch Method (Yield) | Flow Chemistry (Yield) | Key Advantage | Source |
|---|---|---|---|---|
| Amide Coupling | 72% (DMF, 24h) | 85% (MeCN, 30min) | Reduced side products | |
| Cyclization | 65% (reflux) | 78% (70°C) | Better temp control |
Basic: What pharmacological activities are predicted based on structural analogs?
Methodological Answer:
- Anticancer Potential : Thienopyrimidine analogs inhibit topoisomerase II (IC50: 1.2–3.8 μM) and induce apoptosis in HeLa cells .
- Anti-inflammatory Activity : Chlorobenzyl groups in related compounds suppress COX-2 expression (70% inhibition at 10 μM) .
- Antimicrobial Effects : Fluorinated derivatives show MIC values of 4–8 μg/mL against S. aureus .
Advanced: How can the compound’s stability under varying pH and oxidative conditions be assessed?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% H2O2; LC-MS identifies oxidation products (e.g., sulfoxide formation) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For example, t1/2 = 8 hours in pH 7.4 buffer suggests moderate stability .
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